Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester
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Overview
Description
2-[(2-Hydroxyethyl)amino]ethyl stearate is a chemical compound with the molecular formula C24H49NO4. It is an ester derived from stearic acid and 2-[(2-hydroxyethyl)amino]ethanol. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]ethyl stearate typically involves the esterification of stearic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[(2-hydroxyethyl)amino]ethyl stearate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]ethyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction could produce simpler alcohols .
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]ethyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.
Medicine: It is used in the development of drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: The compound is utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]ethyl stearate involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)amino]ethyl palmitate
- 2-[(2-Hydroxyethyl)amino]ethyl oleate
- 2-[(2-Hydroxyethyl)amino]ethyl laurate
Uniqueness
Compared to similar compounds, 2-[(2-hydroxyethyl)amino]ethyl stearate has a longer carbon chain, which enhances its hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant action and stability in emulsions .
Properties
CAS No. |
63833-80-7 |
---|---|
Molecular Formula |
C22H45NO3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3 |
InChI Key |
QZEJJPSZCXBLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO |
Origin of Product |
United States |
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